

Orphanin FQ(1-11): A Technical Guide to its Function and Pharmacology

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Compound of Interest

Compound Name: Orphanin FQ(1-11)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orphanin FQ(1-11) (OFQ(1-11)), the N-terminal undecapeptide fragment of Orphanin FQ/Nociceptin (N/OFQ), is a potent and selective agonist for the Nociceptin receptor (NOP), a G protein-coupled receptor belonging to the opioid receptor superfamily. Unlike classical opioids, OFQ(1-11) exhibits no significant affinity for mu (μ), delta (δ), or kappa (κ) opioid receptors. This fragment demonstrates significant biological activity, including analgesic properties, and its endogenous processing from the full-length N/OFQ peptide suggests a potential physiological role. This technical guide provides a comprehensive overview of the core pharmacology of OFQ(1-11), including its binding affinity, functional efficacy, signaling pathways, and the experimental methodologies used for its characterization.

Core Properties of Orphanin FQ(1-11)

Orphanin FQ(1-11) is a peptide fragment comprised of the first 11 amino acids of the 17-amino acid neuropeptide N/OFQ. The presence of basic amino acid pairs in the full N/OFQ sequence suggests that it may be endogenously processed into smaller, active fragments like OFQ(1-11) [1].

Property	Value	Reference
Amino Acid Sequence	F-G-G-F-T-G-A-R-K-S-A	[1]
Molecular Weight	1098.2 g/mol	
Chemical Formula	C ₄₉ H ₇₅ N ₁₅ O ₁₄	

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of **Orphanin FQ(1-11)** and its parent peptide, N/OFQ, at the NOP receptor.

Table 2.1: Receptor Binding Affinity

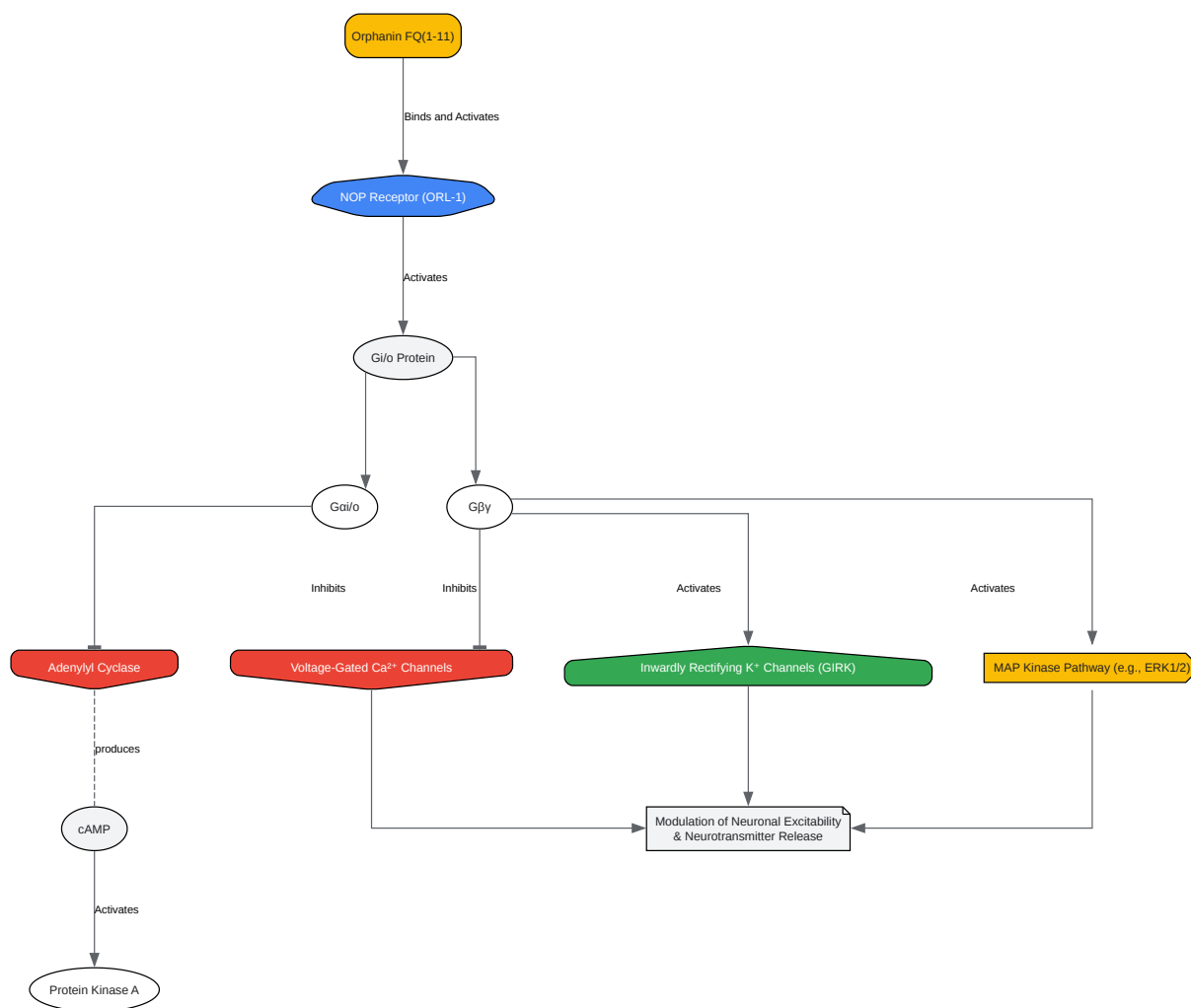
Ligand	Receptor	Preparation	Radioligand	K _i (nM)	Reference
Orphanin FQ(1-11)	NOP (ORL-1)	Recombinant	[³ H]N/OFQ	55	
Orphanin FQ(1-11)	μ, δ, κ Opioid	Recombinant	Various	>1000	
N/OFQ	NOP (ORL-1)	Mouse Brain	[¹²⁵ I]N/OFQ	<1 (High affinity site)	
N/OFQ	NOP (ORL-1)	Mouse Brain	[¹²⁵ I]N/OFQ	~0.9 (Low affinity site)	

Table 2.2: Functional Activity

Ligand	Assay	Preparation	Parameter	Value	Reference
Orphanin FQ(1-11)	cAMP Accumulation	Mouse Brain Homogenate	IC ₅₀	≤ 1 nM	
N/OFQ	cAMP Accumulation	Mouse Brain Homogenate	IC ₅₀	≤ 1 nM	
[Tyr ¹⁰]N/OFQ(1-11)	GIRK Current Activation	Rat vIPAG Slices	EC ₅₀	8.98 μM	

NOP Receptor Signaling Pathway

Activation of the NOP receptor by **Orphanin FQ(1-11)** initiates a cascade of intracellular events characteristic of a Gi/o-coupled G protein-coupled receptor (GPCR).



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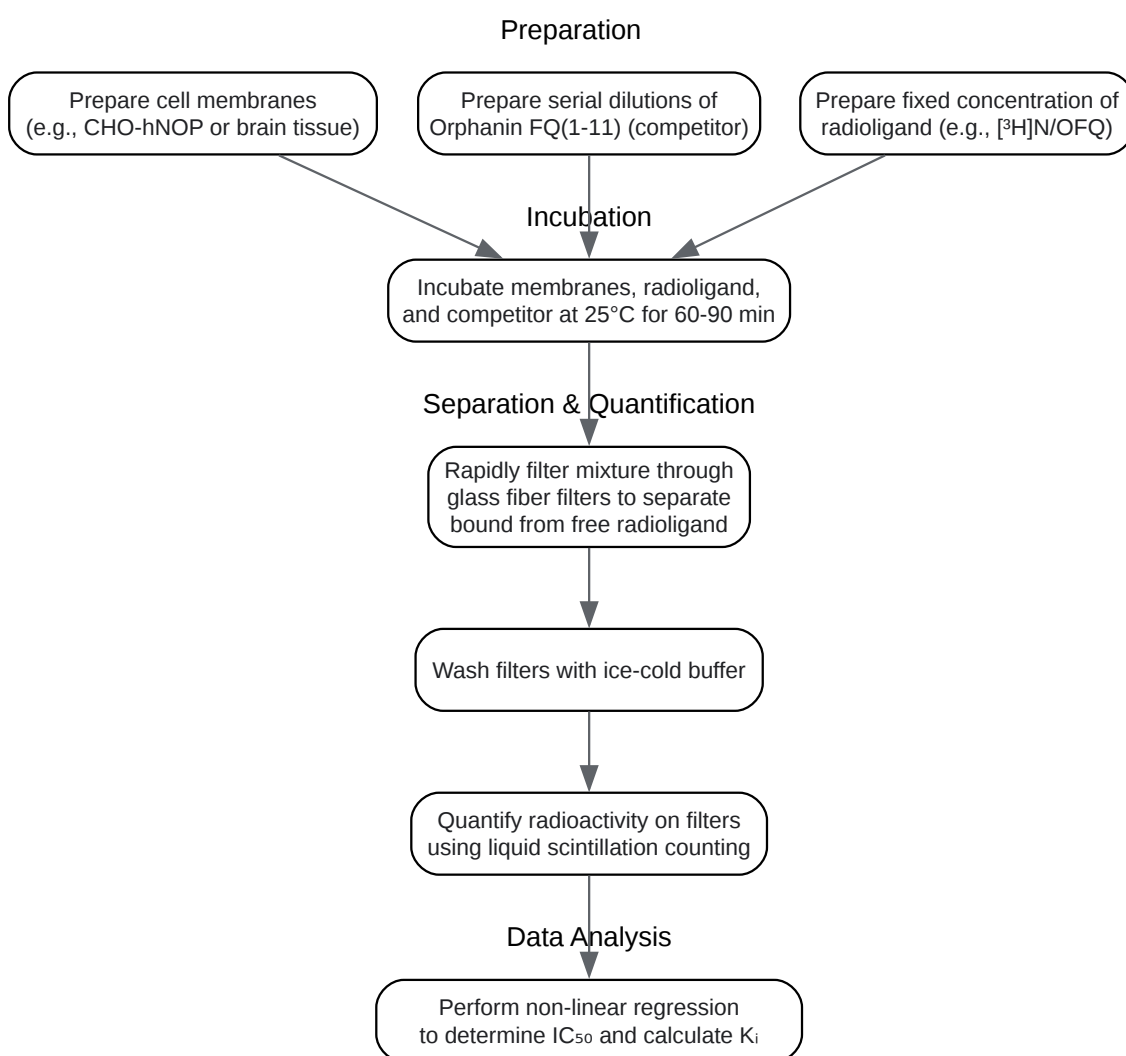
NOP Receptor Signaling Cascade

Experimental Protocols

This section details the methodologies for key experiments used to characterize **Orphanin FQ(1-11)**.

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the NOP receptor.



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Radioligand Binding Assay Workflow

Detailed Methodology:

- Membrane Preparation: Homogenize tissues (e.g., mouse brain) or cells expressing the NOP receptor (e.g., CHO-hNOP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Components:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4.
 - Radioligand: A fixed concentration of a high-affinity NOP receptor radioligand, such as [³H]N/OFQ (e.g., 0.5 nM).
 - Competitor: Increasing concentrations of **Orphanin FQ(1-11)** (e.g., 10⁻¹¹ M to 10⁻⁵ M).
 - Non-specific Binding: Determined in the presence of a high concentration of an unlabeled NOP agonist (e.g., 1 μM N/OFQ).
- Incubation: Combine the membrane preparation (50-100 μg protein), radioligand, and competitor in a total volume of 0.5-1.0 mL. Incubate at 25°C for 60-90 minutes to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the K_i

value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

Functional Assay: Inhibition of cAMP Accumulation

This protocol, based on the findings of Rossi et al. (1997b), measures the ability of OFQ(1-11) to inhibit adenylyl cyclase activity.

Detailed Methodology:

- Tissue Preparation: Prepare mouse brain homogenates as described for the radioligand binding assay.
- Assay Components:
 - Assay Buffer: Typically a Krebs-Ringer-HEPES buffer.
 - Adenylyl Cyclase Stimulator: Forskolin (e.g., 10 μ M) is used to stimulate cAMP production.
 - Phosphodiesterase Inhibitor: A compound like IBMX (e.g., 1 mM) is included to prevent the degradation of cAMP.
 - Agonist: Increasing concentrations of **Orphanin FQ(1-11)** or N/OFQ.
- Incubation: Pre-incubate the brain homogenate with the agonist for a short period (e.g., 10 minutes) at 30°C. Initiate the reaction by adding forskolin and incubate for a further 10-15 minutes.
- Termination and Lysis: Stop the reaction by adding a solution like ice-cold ethanol or by heat inactivation. Lyse the cells to release the accumulated cAMP.
- Quantification: Measure the concentration of cAMP using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
- Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Use non-linear regression to determine the IC_{50} value.

In Vivo Behavioral Assay: Tail-Flick Test

This assay is used to assess the analgesic properties of **Orphanin FQ(1-11)** in animal models.

Detailed Methodology:

- Animal Model: Typically, male CD-1 mice are used.
- Drug Administration: Administer **Orphanin FQ(1-11)** via intracerebroventricular (i.c.v.) injection. A range of doses is typically tested.
- Apparatus: A tail-flick analgesia meter, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.
- Procedure:
 - Determine the baseline tail-flick latency for each mouse before drug administration. This is the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
 - At various time points after OFQ(1-11) administration (e.g., 15, 30, 60 minutes), re-measure the tail-flick latency.
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of OFQ(1-11) to a vehicle control.

Discussion and Future Directions

Orphanin FQ(1-11) is a potent and selective agonist at the NOP receptor, exhibiting comparable efficacy to the full-length N/OFQ peptide in inhibiting adenylyl cyclase. Its analgesic effects in mice, despite its poor affinity for classical opioid receptors, highlight the distinct pharmacology of the NOP receptor system.

An intriguing finding is the identification of a novel high-affinity binding site in mouse brain using a radiolabeled analog of OFQ(1-11), $[^{125}I][Tyr^{10}]OFQ/N(1-11)$. This site displays a

pharmacological profile distinct from the canonical NOP receptor, suggesting the potential for receptor subtypes or interacting proteins that warrant further investigation.

For drug development professionals, the potent and selective nature of OFQ(1-11) and other NOP receptor agonists presents a promising avenue for the development of novel analgesics that may lack the side effects associated with classical opioids. Further research into the structure-activity relationships of OFQ(1-11) and the development of non-peptide mimetics could lead to the discovery of new therapeutic agents for pain management and potentially other neurological disorders.

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References

- 1. Pharmacological characterization of orphanin FQ/nociceptin and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
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